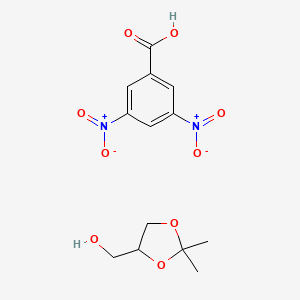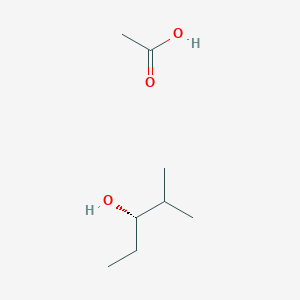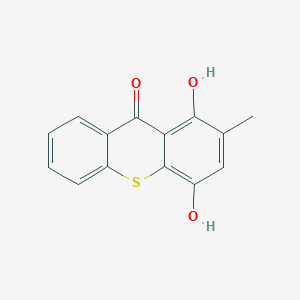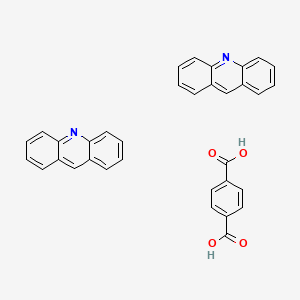![molecular formula C21H24N2O2 B14206584 Methanone, [1-(2-ethylbutyl)-6-methoxy-1H-benzimidazol-2-yl]phenyl- CAS No. 824428-65-1](/img/structure/B14206584.png)
Methanone, [1-(2-ethylbutyl)-6-methoxy-1H-benzimidazol-2-yl]phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, [1-(2-ethylbutyl)-6-methoxy-1H-benzimidazol-2-yl]phenyl- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [1-(2-ethylbutyl)-6-methoxy-1H-benzimidazol-2-yl]phenyl- typically involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . The reaction is carried out in the presence of N,N-dimethylformamide (DMF) and sulfur, which facilitates the formation of the desired product . The reaction conditions are mild, making it a versatile and cost-effective method for synthesizing this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, [1-(2-ethylbutyl)-6-methoxy-1H-benzimidazol-2-yl]phenyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Applications De Recherche Scientifique
Methanone, [1-(2-ethylbutyl)-6-methoxy-1H-benzimidazol-2-yl]phenyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methanone, [1-(2-ethylbutyl)-6-methoxy-1H-benzimidazol-2-yl]phenyl- involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to interact with DNA, enzymes, and receptors, leading to various biological effects . For example, they may inhibit DNA synthesis or disrupt enzyme activity, resulting in antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: A similar compound with a benzimidazole core, known for its versatile synthesis and biological activities.
Quinoxaline derivatives: Compounds with a similar structure, often used in medicinal chemistry for their antimicrobial and anticancer properties.
Uniqueness
Methanone, [1-(2-ethylbutyl)-6-methoxy-1H-benzimidazol-2-yl]phenyl- stands out due to its unique substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives .
Propriétés
Numéro CAS |
824428-65-1 |
|---|---|
Formule moléculaire |
C21H24N2O2 |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
[1-(2-ethylbutyl)-6-methoxybenzimidazol-2-yl]-phenylmethanone |
InChI |
InChI=1S/C21H24N2O2/c1-4-15(5-2)14-23-19-13-17(25-3)11-12-18(19)22-21(23)20(24)16-9-7-6-8-10-16/h6-13,15H,4-5,14H2,1-3H3 |
Clé InChI |
VIPCEYGEJUJKET-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)CN1C2=C(C=CC(=C2)OC)N=C1C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(Thiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]quinoxalin-2-amine](/img/structure/B14206526.png)

![2,5-bis[5-(4-methylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14206538.png)
![2-{[(2,5-Dibromothiophen-3-yl)methoxy]methyl}oxirane](/img/structure/B14206545.png)
![[1,1'-Bicyclohexyl]-4-ol, 4-(4-ethoxy-2,3-difluorophenyl)-4'-pentyl-](/img/structure/B14206553.png)
![2-[[(Z)-3-(4-chlorophenyl)-1-hydroxy-3-oxoprop-1-en-2-yl]diazenyl]benzonitrile](/img/structure/B14206563.png)
![3-(5-{[(3,4-Dichlorophenyl)methyl]amino}pyridin-3-yl)benzamide](/img/structure/B14206568.png)
![[3-(Cyclohexylmethylamino)phenyl]thiourea](/img/structure/B14206572.png)


